molecular formula C12H18N2O4 B2539036 2-Nitro-4,5-dipropoxyaniline CAS No. 148274-67-3

2-Nitro-4,5-dipropoxyaniline

Cat. No. B2539036
CAS RN: 148274-67-3
M. Wt: 254.286
InChI Key: GUNXHZFNPWODAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Nitro-4,5-dipropoxyaniline is not directly studied in the provided papers. However, related compounds and their properties have been investigated, which can provide insights into the behavior of similar nitroaniline derivatives. For instance, the charge density and molecular dipole moment of 2-methyl-4-nitroaniline, a nonlinear optical material, have been analyzed, suggesting the importance of crystal field effects and the need for aspherical pseudoatoms in modeling charge distribution . Additionally

Scientific Research Applications

Nitro and Nitroso Transformations in Superacids

Nitro and nitroso groups undergo novel transformations in superacid media, facilitating the synthesis of various nitroaromatic compounds and extending the chemistry of the nitro group significantly. These transformations include NO2-diprotonation, nitro cyclization, and the formation of dihydroxyiminium–arenium dications, which have potential applications in organic synthesis and materials science (Laali, 2000).

Programmable Molecular Diodes

Charge-induced conformational switching and rectifying behavior observed in nitroaromatic molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine indicate the potential for creating programmable molecular diodes. These diodes can be operated with an external field, suggesting applications in molecular electronics and nano-actuators (Derosa, Guda, & Seminario, 2003).

Photoreactive Artificial Sweeteners

The synthesis of photoreactive 2-propoxyaniline derivatives, including 5-nitro-2-propoxyaniline, underscores their utility in studying interactions with sweet receptors through photoaffinity labeling. This method could provide insights into the structure-activity relationships of artificial sweeteners (Murai et al., 2015).

Microbial Degradation of Explosives

Research on the microbial degradation of nitroaromatic explosives, such as 2,4,6-trinitrotoluene (TNT), has shown that certain microorganisms can biotransform these compounds into less harmful products. Although complete mineralization is rare, understanding these pathways could lead to bioremediation strategies for explosive contaminants (Hawari et al., 2000).

Luminescent Metal–Organic Frameworks for Explosive Detection

The development of luminescent metal–organic frameworks capable of selectively detecting nitro aromatic explosives highlights their potential use in security and environmental monitoring. These frameworks can discriminate between explosives based on the number of nitro groups, offering a sensitive and selective method for detecting hazardous materials (Asha, Bhattacharyya, & Mandal, 2014).

properties

IUPAC Name

2-nitro-4,5-dipropoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-5-17-11-7-9(13)10(14(15)16)8-12(11)18-6-4-2/h7-8H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNXHZFNPWODAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4,5-dipropoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.